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Compound of Interest

Compound Name: 3-Methoxypiperidine

Cat. No.: B1351509

For researchers, scientists, and professionals in drug development, 3-Methoxypiperidine is a
valuable heterocyclic building block. Its structural features make it a significant intermediate in

the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive
overview of its core properties, a detailed synthetic protocol, and its role in medicinal chemistry.

Core Molecular and Physical Data

3-Methoxypiperidine is a piperidine derivative characterized by a methoxy group at the third
position of the ring. This substitution is crucial for its chemical reactivity and its utility in the
synthesis of more complex molecules.[1]
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Property

Value

Molecular Formula

CeH13NO

Molecular Weight 115.17 g/mol [2][3]

CAS Number 4045-29-8[2][3]

Appearance Colorless to light yellow liquid[2]

Boiling Point 159-160 °C (at 748 Torr)

Density 0.93 £ 0.1 g/cm3 (Predicted)

Flash Point 49.7 °C[2]

pKa 9.35 + 0.10 (Predicted)

Solubility Soluble in water and organic solvents[2]

inChi INChl=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-
7H,2-5H2,1H3

SMILES COC1CCCNC1

Synthesis of 3-Methoxypiperidine: Experimental
Protocol

The synthesis of 3-Methoxypiperidine can be achieved through a two-step process starting
from 3-hydroxypyridine. The general strategy involves the reduction of the pyridine ring to a
piperidine ring, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypiperidine via
Hydrogenation of 3-Hydroxypyridine

This procedure involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-
hydroxypiperidine.

Materials:

e 3-Hydroxypyridine
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5% Rhodium on Carbon (Rh/C) catalyst

Water or an appropriate organic solvent (e.g., ethanol)

Hydrogen gas

High-pressure autoclave reactor
Procedure:

¢ In a high-pressure autoclave, a solution of 3-hydroxypyridine is prepared in a suitable solvent
(e.g., water).

e The 5% Rhodium on Carbon catalyst is added to the solution. The catalyst loading is
typically around 1-5% by weight relative to the substrate.

e The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any air.
e Hydrogen gas is introduced into the reactor to a pressure of approximately 5 MPa.
e The reaction mixture is heated to a temperature of around 80-100°C with continuous stirring.

e The reaction is monitored for the consumption of hydrogen. The reaction time can vary from
several hours to over a day.

e Upon completion, the reactor is cooled to room temperature, and the excess hydrogen
pressure is carefully released.

e The reaction mixture is filtered to remove the Rhodium on Carbon catalyst.

e The solvent is removed from the filtrate under reduced pressure to yield crude 3-
hydroxypiperidine.

e The crude product can be purified by vacuum distillation to obtain pure 3-hydroxypiperidine
as a white solid.
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Step 2: O-Methylation of 3-Hydroxypiperidine to 3-
Methoxypiperidine

This step involves the methylation of the hydroxyl group of 3-hydroxypiperidine to form the

desired methoxy ether.

Materials:

3-Hydroxypiperidine
A suitable base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
A methylating agent (e.g., methyl iodide (CHsl) or dimethyl sulfate ((CHs)2S0a4))

Anhydrous aprotic solvent (e.qg., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 3-
hydroxypiperidine is dissolved in an anhydrous aprotic solvent.

The solution is cooled in an ice bath (0°C).

A strong base, such as sodium hydride, is added portion-wise to the solution to deprotonate
the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at this
temperature until the evolution of hydrogen gas ceases.

The methylating agent, such as methyl iodide, is then added dropwise to the reaction
mixture.

The reaction is allowed to warm to room temperature and is stirred for several hours until
completion, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow addition of water.

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

e The resulting crude 3-Methoxypiperidine can be purified by fractional distillation under
reduced pressure.

Role in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast
number of approved drugs. 3-Methoxypiperidine serves as a key intermediate in the synthesis
of various pharmaceutical agents. The methoxy group can influence the molecule's
pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological
targets and its metabolic stability.[3]

For instance, chiral derivatives of 3-hydroxypiperidine, which can be precursors to or derived
from 3-methoxypiperidine, are crucial intermediates in the synthesis of modern therapeutics.
A notable example is (S)-1-Boc-3-hydroxypiperidine, a key building block for the Bruton's
tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of certain cancers. The strategic
placement of the oxygen-containing functional group on the piperidine ring is critical for the
biological activity of these drugs.

Logical Workflow for the Synthesis of 3-
Methoxypiperidine
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Caption: A logical workflow diagram illustrating the two-step synthesis of 3-Methoxypiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://patents.google.com/patent/CN105439939A/en
https://patents.google.com/patent/CN105439939A/en
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxypiperidine
https://www.benchchem.com/product/b1351509#3-methoxypiperidine-molecular-weight-and-formula
https://www.benchchem.com/product/b1351509#3-methoxypiperidine-molecular-weight-and-formula
https://www.benchchem.com/product/b1351509#3-methoxypiperidine-molecular-weight-and-formula
https://www.benchchem.com/product/b1351509#3-methoxypiperidine-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1351509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

